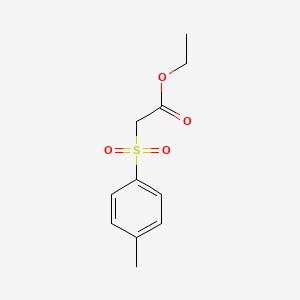

Acetic acid, (p-tolylsulfonyl)-, ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(4-methylphenyl)sulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-15-11(12)8-16(13,14)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXYJUBMHZEPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951189 | |

| Record name | Ethyl (4-methylbenzene-1-sulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2850-19-3 | |

| Record name | Acetic acid, 2-[(4-methylphenyl)sulfonyl]-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2850-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (4-tolylsulphonyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (4-methylbenzene-1-sulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (4-tolylsulphonyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Ethyl 2-tosylacetate, also known as Acetic acid, (p-tolylsulfonyl)-, ethyl ester or ethyl 2-(4-methylphenyl)sulfonylacetate, is a type of organic tosylate. The primary targets of this compound are alcohol groups in organic molecules. It is used to transform these alcohol groups into sulfonic esters, creating what is termed an organic tosylate.

Mode of Action

The compound interacts with its targets through a process of substitution. In the presence of a base, the tosylate group in the compound acts as a leaving group, allowing a nucleophile to attack the electrophilic carbon. This results in the conversion of an alcohol group into a tosylate or mesylate.

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-tosylacetate primarily involve the transformation of alcohol groups into sulfonic esters. This process is crucial in the synthesis of various biochemical compounds. For instance, the laboratory synthesis of isopentenyl diphosphate, a ‘building block’ molecule used by nature for the construction of isoprenoid molecules such as cholesterol and β-carotene, involves first converting the alcohol into an organic tosylate.

Result of Action

The result of Ethyl 2-tosylacetate’s action is the transformation of alcohol groups into sulfonic esters, creating organic tosylates or mesylates. These groups are excellent leaving groups in nucleophilic substitution reactions, due to resonance delocalization of the developing negative charge on the leaving oxygen. This transformation is crucial in various biochemical synthesis processes.

Action Environment

The action of Ethyl 2-tosylacetate can be influenced by various environmental factors. For instance, the presence of a base is necessary for the compound to act on its targets. Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.

Biochemical Analysis

Biochemical Properties

Ethyl 2-tosylacetate is involved in a variety of biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be an excellent leaving group in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen. The nature of these interactions is largely determined by the structure of the sulfonyl chloride.

Cellular Effects

The effects of Ethyl 2-tosylacetate on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found that alcohol, which can be transformed into Ethyl 2-tosylacetate, damages DNA inside cells. This damage could potentially lead to diseases like cancer.

Molecular Mechanism

The molecular mechanism of Ethyl 2-tosylacetate involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known that the conversion of an alcohol to a tosylate or mesylate, such as Ethyl 2-tosylacetate, proceeds with retention of configuration at the electrophilic carbon. This process is crucial for the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-tosylacetate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, the laboratory synthesis of isopentenyl diphosphate was accomplished by first converting the alcohol into an organic tosylate, then displacing the tosylate group.

Dosage Effects in Animal Models

The effects of Ethyl 2-tosylacetate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Ethyl 2-tosylacetate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand.

Transport and Distribution

Ethyl 2-tosylacetate is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation. After a drug enters the systemic circulation, it is distributed to the body’s tissues.

Subcellular Localization

The subcellular localization of Ethyl 2-tosylacetate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Tools like DeepLoc 2.0 can predict the multi-label subcellular localization of eukaryotic proteins.

Biological Activity

Acetic acid, (p-tolylsulfonyl)-, ethyl ester (CAS No. 2850-19-3) is a sulfonamide derivative that has garnered interest for its potential biological activities. This compound features a p-tolylsulfonyl group, which is known for its ability to interact with various biological targets, making it significant in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₁H₁₄O₄S

- Molecular Weight : 258.30 g/mol

- Structural Characteristics : The compound consists of an acetic acid moiety linked to a p-tolylsulfonyl group via an ethyl ester linkage.

The biological activity of this compound primarily involves its interaction with enzymes and receptors within biological systems. The sulfonyl group can act as a leaving group in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that can modulate enzyme activity.

Biological Activity Overview

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that sulfonamide derivatives can exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways.

- Anti-inflammatory Effects : Some derivatives of acetic acid exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Anticancer Potential : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | COX inhibition | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Studies

-

Antimicrobial Activity Study :

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. This compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. -

Anti-inflammatory Mechanism :

In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism involving the modulation of NF-kB signaling pathways. -

Cytotoxicity Assessment :

In a study involving human cancer cell lines (e.g., HeLa and MCF-7), this compound showed dose-dependent cytotoxicity, with IC50 values indicating significant potential for further development as an anticancer agent.

Scientific Research Applications

Organic Synthesis

One of the primary applications of acetic acid, (p-tolylsulfonyl)-, ethyl ester is in organic synthesis. It serves as a versatile reagent in various chemical reactions:

- Esterification Reactions : The compound can be utilized to synthesize other esters by reacting with different alcohols.

- Protecting Group : It acts as a protecting group for alcohols during multi-step organic syntheses, allowing chemists to selectively modify other functional groups without interference.

- Intermediate in Synthesis : It is used as an intermediate in the production of pharmaceuticals and agrochemicals, facilitating the formation of complex molecules.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is valued for its role in drug development:

- Drug Formulation : The compound is used to formulate various drugs due to its ability to enhance solubility and stability.

- Active Pharmaceutical Ingredient (API) : It serves as an API in certain medications, contributing to their therapeutic effects.

- Synthesis of Bioactive Compounds : The compound is involved in synthesizing bioactive molecules that exhibit antimicrobial and anti-inflammatory properties.

Material Science

In material science, this compound finds applications in:

- Polymer Chemistry : It is used as a monomer or co-monomer in the production of polymers and copolymers. Its incorporation can enhance the properties of materials such as flexibility and thermal stability.

- Coatings and Adhesives : The compound is utilized in formulations for coatings and adhesives due to its solvent properties and ability to improve adhesion characteristics.

Case Study 1: Pharmaceutical Synthesis

In a study conducted by researchers at a pharmaceutical company, this compound was employed as a key intermediate in synthesizing a novel anti-inflammatory drug. The reaction pathway involved multiple steps where the ester facilitated the formation of critical intermediates with high yields and purity.

Case Study 2: Polymer Development

A research group focused on developing new polymeric materials incorporated this compound into their formulations. They reported that the addition of this compound significantly improved the mechanical properties of the resulting polymers while maintaining thermal stability under various conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for this ester, typically occurring under acidic or basic conditions. The sulfonate group facilitates cleavage of the ester bond:

Acidic Hydrolysis

In the presence of aqueous acid (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to yield acetic acid and p-toluenesulfonic acid ethanol ester:

This reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Basic Hydrolysis (Saponification)

Under alkaline conditions (e.g., NaOH), the ester forms sodium acetate and sodium p-toluenesulfonate ethanolate:

The reaction mechanism involves hydroxide ion attack at the carbonyl carbon.

Nucleophilic Substitution Reactions

The sulfonate group acts as an excellent leaving group, enabling nucleophilic substitution at the α-carbon:

Alkylation Reactions

In the presence of alkyl halides (e.g., CH₃I), the ester’s enolate form reacts to form alkylated products:

This reactivity is exploited in synthetic pathways to introduce alkyl chains .

Aminolysis

Ammonia or primary amines (e.g., NH₃) displace the sulfonate group, forming acetamide derivatives:

Comparative Reactivity of Sulfonate Esters

The p-tolylsulfonyl group significantly enhances reactivity compared to simple esters:

| Ester Type | Leaving Group Ability | Typical Reactions |

|---|---|---|

| Ethyl Acetate | Moderate (acetate) | Hydrolysis, transesterification |

| Methyl p-Toluenesulfonate | High (tosylate) | Sₙ2 substitutions, alkylation |

| This Compound | Very High (sulfonate) | Rapid hydrolysis, nucleophilic displacement |

The sulfonate group’s electron-withdrawing nature stabilizes transition states, accelerating reaction rates .

Mechanistic Insights

-

Electrophilicity : The α-carbon adjacent to the sulfonate group is highly electrophilic due to resonance stabilization of the leaving group.

-

Steric Effects : The bulky p-tolyl group may hinder reactions in sterically constrained environments, though electronic effects dominate.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Acetic acid, (p-tolylsulfonyl)-, ethyl ester

- Synonyms: Ethyl tosylacetate, Ethyl 2-(4-methylbenzenesulfonyl)acetate, Ethyl α-(p-toluenesulfonyl)acetate .

- Molecular Formula : C₁₁H₁₄O₄S

- Molecular Weight : 242.289 g/mol

- CAS Registry Number : 2850-19-3

- ChemSpider ID : 68588

- MDL Number : MFCD00026900 .

Structural Features :

The compound consists of a p-tolylsulfonyl group (4-methylphenylsulfonyl) attached to the α-carbon of an ethyl acetate moiety. The sulfonyl group (SO₂) enhances electrophilicity, making it reactive in nucleophilic substitution or elimination reactions. The ethyl ester group contributes to solubility in organic solvents and may influence hydrolysis kinetics .

Comparison with Structurally Similar Compounds

Ethyl p-Toluenesulfonate (Ethyl Tosylate)

- IUPAC Name : p-Toluenesulfonic acid, ethyl ester

- Molecular Formula : C₉H₁₂O₃S

- Molecular Weight : 200.26 g/mol

- CAS : 80-40-0

- Key Differences :

- Lacks the acetic acid ester moiety present in the target compound.

- Applications : Primarily used as an ethylating agent in organic synthesis (e.g., alkylation of amines, alcohols) due to its reactive tosyl group .

- Physical Properties : Melting point (34°C) and lower molecular weight compared to the target compound (242.29 vs. 200.26 g/mol) .

m-Tolylsulfanyl-acetic Acid Ethyl Ester

- CAS : 111895-49-9

- Molecular Formula : C₁₁H₁₄O₂S

- Key Differences :

Ethyl 2-[Methyl(triphenyl)-λ⁵-phosphanyl]acetate

- CAS : 652157-26-1

- Molecular Formula : C₂₃H₂₅O₂P

- Key Differences: Replaces the sulfonyl group with a methyltriphenylphosphoranyl group. Applications: Potential use in organocatalysis or as a ligand in metal coordination chemistry due to the phosphoranyl moiety .

Piperazine Derivatives with p-Tolylsulfonyl Groups

- Example : 1-Methyl-4-[2-(p-tolylsulfonyl)ethyl]piperazine

- Key Differences :

Comparative Analysis of Key Properties

Preparation Methods

Data Table: Optimization of Reaction Parameters

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature | 0–5°C | 98.1–98.5 | 98.0 | |

| Molar Ratio (Tosyl chloride : NaOH) | 1:1.1–1.3 | 98.5 | 98.0 | |

| Catalyst Loading | 0.09–0.14 mol% | 98.1 | 98.0 |

This method achieves high yields (>98%) and purity under mild conditions, avoiding toxic solvents like triethylamine.

Two-Step Synthesis via p-Toluenesulfonylacetic Acid

Step 1: Synthesis of p-Toluenesulfonylacetic Acid

- Reagents : Sodium p-toluenesulfinate, chloroacetic acid, sodium hydroxide.

- Conditions : Reaction at 90°C for 3 hours in aqueous medium.

- Yield : 91.5%.

Step 2: Esterification with Ethanol

- Reagents : p-Toluenesulfonylacetic acid, ethanol, acid catalyst (e.g., H₂SO₄).

- Conditions : Reflux for 4–6 hours.

- Yield : ~85–90% (estimated from analogous esterifications).

Catalytic Condensation with Glyoxylic Acid Derivatives

A study demonstrated the use of p-toluenesulfonic acid (PTSA) or iodine (I₂) as catalysts for condensation reactions involving ethyl glyoxylate and acetamide derivatives.

- Catalyst Efficiency :

- PTSA (0.03–0.11% by weight) activates condensation at lower loadings.

- I₂ requires higher concentrations (0.22–0.34%) but avoids side reactions.

Data Table: Catalyst Performance

| Catalyst | Loading (% wt) | Yield (%) | Side Reactions | Source |

|---|---|---|---|---|

| PTSA | 0.03–0.11 | 85–90 | Minimal | |

| I₂ | 0.22–0.34 | 80–85 | Moderate |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Direct Sulfonylation | High yield, short reaction time | Requires anhydrous conditions | 98.1–98.5 |

| Two-Step Synthesis | Scalable for industrial production | Lower overall yield | ~80–85 |

| Catalytic Condensation | Mild conditions, versatile substrates | Sensitivity to catalyst loading | 80–90 |

Key Findings:

- Solvent Choice : Toluene is preferred for its low polarity and ability to stabilize intermediates.

- Catalyst Role : Anhydrous sodium sulfate enhances reaction efficiency by absorbing moisture.

- Temperature Sensitivity : Reactions below 5°C minimize byproduct formation.

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing acetic acid, (p-tolylsulfonyl)-, ethyl ester, and how can reaction efficiency be improved?

- Methodology : The compound is synthesized via dehydrochlorination of p-toluenesulfonyl chloride with ethanol. Key steps include:

- Maintaining anhydrous conditions to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride).

- Using a molar ratio of ethanol to p-toluenesulfonyl chloride of ~1.1:1 to ensure complete conversion.

- Purifying the product via recrystallization from a non-polar solvent (e.g., hexane) to remove unreacted starting materials .

- Experimental Design : Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 1:4) and confirm purity via melting point (34°C) and NMR (characteristic signals: δ 1.3 ppm for ethyl CH3, δ 2.4 ppm for p-tolyl CH3) .

Q. How can the purity of this compound be validated, and what analytical techniques are critical?

- Methodology :

- GC-MS : Detect volatile impurities (e.g., residual ethanol or HCl) with a DB-5 column and He carrier gas. Retention time for the pure compound should align with literature values .

- FT-IR : Confirm functional groups (e.g., sulfonate S=O stretch at 1360–1170 cm⁻¹, ester C=O at 1740 cm⁻¹) .

- Elemental Analysis : Verify sulfur content (~16%) to confirm stoichiometric integrity .

Q. What safety protocols are essential when handling this compound in the lab?

- Risk Mitigation :

- Use PPE (gloves, goggles) due to its reactivity with nucleophiles and potential skin irritation.

- Store at <25°C in airtight containers to prevent moisture absorption and decomposition.

- Avoid contact with strong bases or oxidizing agents, which may generate toxic gases (e.g., SO2) .

Advanced Research Questions

Q. What mechanistic insights explain the ethylation efficiency of this compound in nucleophilic substitution reactions?

- Mechanistic Analysis :

- The tosyl group acts as a leaving group, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols).

- Steric hindrance from the p-tolyl group slows reaction rates compared to smaller sulfonates (e.g., mesylates). Kinetic studies using UV-Vis spectroscopy can quantify activation parameters (ΔH‡, ΔS‡) .

Q. How do structural modifications (e.g., substituents on the aryl ring) influence the compound’s reactivity and stability?

- Experimental Design :

- Synthesize analogs (e.g., nitro or methoxy derivatives) and compare their thermal stability via DSC.

- Assess electronic effects using Hammett substituent constants (σ) to correlate with reaction rates in alkylation assays .

Q. What strategies can address low yields in large-scale syntheses of this compound?

- Optimization Approaches :

- Continuous Flow Chemistry : Improve heat/mass transfer to reduce side reactions (e.g., ethanol self-condensation).

- Catalysis : Test Lewis acids (e.g., ZnCl2) to accelerate the dehydrochlorination step .

- Data Interpretation : Use DOE (Design of Experiments) to identify critical variables (e.g., temperature, catalyst loading) impacting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.